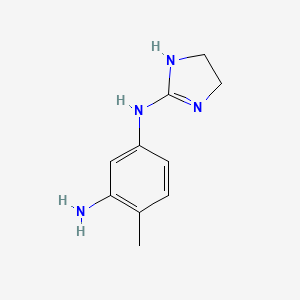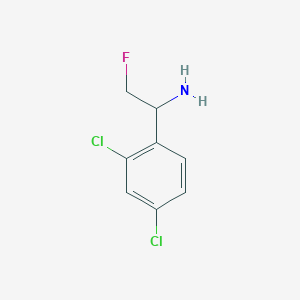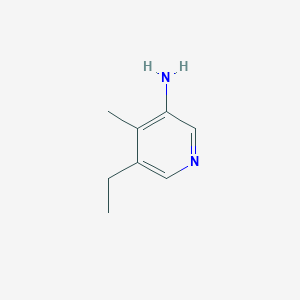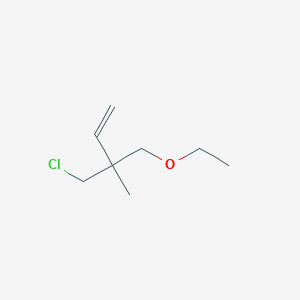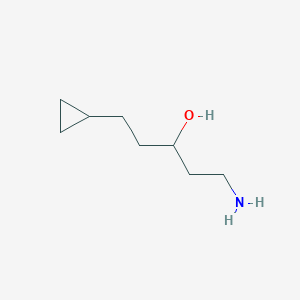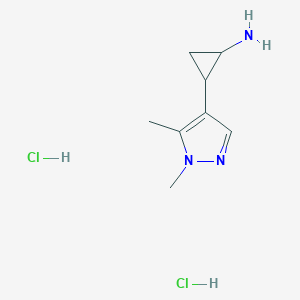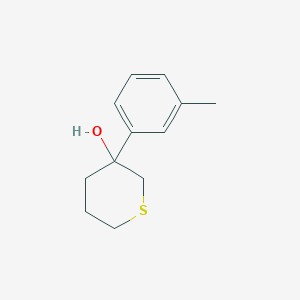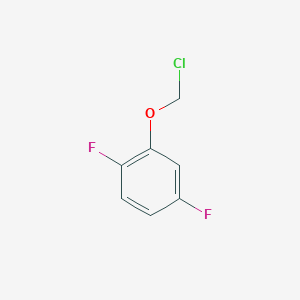
2-(Chloromethoxy)-1,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethoxy)-1,4-difluorobenzene is an organic compound characterized by the presence of a chloromethoxy group and two fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethoxy)-1,4-difluorobenzene typically involves the chloromethylation of 1,4-difluorobenzene. This can be achieved through the reaction of 1,4-difluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethoxy)-1,4-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.
Reduction: Formation of 2-(Hydroxymethoxy)-1,4-difluorobenzene.
Applications De Recherche Scientifique
2-(Chloromethoxy)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethoxy)-1,4-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group can act as a leaving group in substitution reactions, allowing the introduction of various functional groups onto the benzene ring. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 2-(Chloromethoxy)-1,3-difluorobenzene
- 2-(Chloromethoxy)-1,2-difluorobenzene
- 2-(Chloromethoxy)-1,4-dichlorobenzene
Comparison: Compared to its analogs, 2-(Chloromethoxy)-1,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and physical properties. The presence of fluorine atoms in the para position relative to the chloromethoxy group can enhance the compound’s stability and alter its electronic distribution, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C7H5ClF2O |
|---|---|
Poids moléculaire |
178.56 g/mol |
Nom IUPAC |
2-(chloromethoxy)-1,4-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-7-3-5(9)1-2-6(7)10/h1-3H,4H2 |
Clé InChI |
WETLTTSSALEGSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)OCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


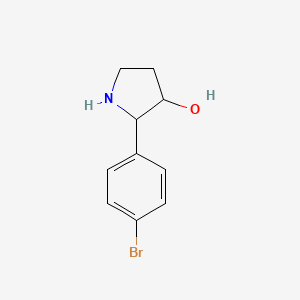
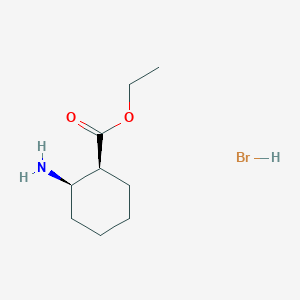
methanol](/img/structure/B13204909.png)
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
